2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol
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Overview
Description
2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol is an organosilicon compound characterized by the presence of trimethylsilyl groups. This compound is notable for its utility in organic synthesis, particularly in the protection of hydroxyl groups due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol typically involves the reaction of butan-1-ol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Butan-1-ol+2(Trimethylsilyl chloride)→2,2−Bis[(trimethylsilyl)oxy]methylbutan-1-ol+2(Hydrochloric acid)
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the reagents. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: The compound can be used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol exerts its effects primarily involves the protection of hydroxyl groups. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions at the hydroxyl site. The protection can be removed under mild acidic or basic conditions, revealing the free hydroxyl group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trimethylsilyl)ethanol
- Tetrakis(trimethylsilyl)silane
- Trimethylsilyl chloride
Uniqueness
2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol is unique due to its dual trimethylsilyl groups, which provide enhanced protection for hydroxyl functionalities compared to compounds with a single trimethylsilyl group. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial.
Properties
CAS No. |
663190-10-1 |
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Molecular Formula |
C12H30O3Si2 |
Molecular Weight |
278.53 g/mol |
IUPAC Name |
2,2-bis(trimethylsilyloxymethyl)butan-1-ol |
InChI |
InChI=1S/C12H30O3Si2/c1-8-12(9-13,10-14-16(2,3)4)11-15-17(5,6)7/h13H,8-11H2,1-7H3 |
InChI Key |
SNRWJLFEBWHDMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO[Si](C)(C)C)CO[Si](C)(C)C |
Origin of Product |
United States |
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